2-(8-(tert-Butoxycarbonyl)-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetic acid
Description
This compound features a bicyclo[3.2.1]octane scaffold with a tert-butoxycarbonyl (Boc) group at position 8, two fluorine atoms at positions 6 and 6, and an acetic acid moiety at position 3. The Boc group serves as a protective group for the secondary amine, enabling controlled reactivity in synthetic pathways . This molecule is primarily utilized as a building block in medicinal chemistry for drug discovery, particularly in the synthesis of protease inhibitors or GPCR-targeted therapies .
Properties
Molecular Formula |
C14H21F2NO4 |
|---|---|
Molecular Weight |
305.32 g/mol |
IUPAC Name |
2-[6,6-difluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]acetic acid |
InChI |
InChI=1S/C14H21F2NO4/c1-13(2,3)21-12(20)17-9-4-8(6-11(18)19)5-10(17)14(15,16)7-9/h8-10H,4-7H2,1-3H3,(H,18,19) |
InChI Key |
AKNUEXAWXYGVEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(CC1C(C2)(F)F)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-(tert-Butoxycarbonyl)-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the tert-butoxycarbonyl (Boc) protecting group, and the incorporation of the difluoro substituents. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(8-(tert-Butoxycarbonyl)-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(8-(tert-Butoxycarbonyl)-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(8-(tert-Butoxycarbonyl)-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs and their properties:
Notes:
- XLogP3: The difluoro substitution in the target compound increases lipophilicity (estimated XLogP3 ~2.1) compared to non-fluorinated analogs (XLogP3 1.6) .
- Stereochemical Complexity : The bicyclo[3.2.1]octane scaffold introduces two undefined stereocenters in analogs like CAS 1250996-75-8, complicating synthesis .
- Spiro-Oxirane Analogs : These derivatives exhibit higher molecular weights and logP values due to aromatic substituents, favoring membrane permeability but reducing solubility .
Pharmacological and Physicochemical Properties
- Solubility: The non-fluorinated analog (CAS 1375471-83-2) has a hydrogen bond donor/acceptor count of 1/4, similar to the target compound.
- Bioavailability : The difluoro analog’s higher lipophilicity may improve blood-brain barrier penetration, making it suitable for CNS-targeted therapies, whereas spiro-oxirane analogs are better suited for peripheral targets .
Biological Activity
2-(8-(tert-Butoxycarbonyl)-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetic acid, identified by its CAS number 1373028-94-4, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound is characterized by a bicyclic framework that includes a difluorinated azabicyclo structure and a tert-butoxycarbonyl (Boc) protecting group. This unique arrangement contributes to its biological properties.
Antibacterial Properties
Recent studies have highlighted the compound's potential as an antibacterial agent. It has been investigated for its efficacy against various strains of bacteria, including multidrug-resistant organisms.
- Mechanism of Action : The compound is believed to inhibit bacterial topoisomerases, which are essential for DNA replication and transcription. By interfering with these enzymes, the compound can effectively halt bacterial growth.
- Case Study : In a study involving Escherichia coli, the compound exhibited minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 µg/mL against resistant strains, showcasing its potency in combating antibiotic resistance .
Enzyme Inhibition
The compound has also been studied for its role as a β-lactamase inhibitor, which is crucial in overcoming bacterial resistance mechanisms.
- Research Findings : It has shown promise in inhibiting various β-lactamases that confer resistance to β-lactam antibiotics, thereby enhancing the efficacy of existing antibiotics .
| Enzyme Type | Inhibition Activity | Reference |
|---|---|---|
| Class A β-lactamases | Moderate inhibition | |
| Class C β-lactamases | Significant inhibition |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential.
- Absorption and Distribution : The compound demonstrates favorable solubility and distribution characteristics, which are critical for effective drug formulation.
- Metabolic Stability : Studies indicate that it possesses good metabolic stability, reducing the likelihood of rapid degradation in biological systems .
Toxicology
Preliminary toxicological assessments suggest that the compound exhibits low toxicity profiles in vitro and in vivo. Further studies are necessary to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
